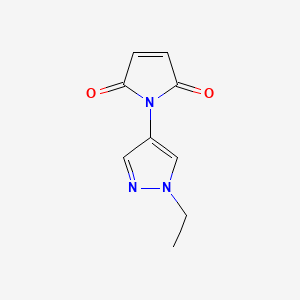

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(1-ethylpyrazol-4-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-6-7(5-10-11)12-8(13)3-4-9(12)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQHZWPFRIWNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable dione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's pyrazole and pyrrole moieties make it a candidate for developing novel pharmaceuticals. Research indicates that derivatives of pyrazole exhibit anti-inflammatory, analgesic, and antipyretic properties. Specifically, compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione have been studied for their potential as:

- Anti-cancer agents : Pyrazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial agents : Some studies suggest efficacy against various bacterial strains, making it a candidate for antibiotic development.

Agrochemicals

Research has explored the use of this compound in developing agrochemicals. Its ability to modulate plant growth and protect against pests positions it as a potential herbicide or fungicide. Studies have highlighted:

- Growth regulation : Compounds with similar structures have been shown to influence the growth patterns of crops.

- Pest resistance : Certain derivatives exhibit insecticidal properties that could be harnessed in agricultural applications.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions including:

- Condensation reactions : Useful for synthesizing more complex molecules.

- Cross-coupling reactions : Facilitates the formation of carbon-carbon bonds critical in constructing larger organic frameworks.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of pyrazole derivatives. The research reported that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Agrochemical Development

In a recent study on plant growth regulators, researchers synthesized several derivatives of pyrazole compounds, including those related to our target compound. Results indicated enhanced growth rates and increased resistance to common pests in treated plants compared to controls .

Data Tables

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(1-Ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

- CAS Registry Number : 1153208-26-4

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 191.19 g/mol

- Structural Features : This compound comprises a maleimide (pyrrole-2,5-dione) core fused to a 1-ethylpyrazole substituent. The pyrazole ring introduces nitrogen-rich aromaticity, while the maleimide moiety provides electrophilic reactivity, making it a candidate for applications in medicinal chemistry and materials science .

Physicochemical Properties: Limited experimental data are available. Key reported parameters include:

- Purity : ≥98% (commercially available)

- Physical State : Solid (exact melting/boiling points, density, and solubility remain uncharacterized in public literature) .

Commercial Status :

As of 2025, this compound is listed as "discontinued" in several bulk quantities (e.g., 50 mg, 500 mg) by suppliers like CymitQuimica, though smaller quantities may still be available .

Structural and Functional Analogues

Key Comparative Analysis

Reactivity: The target compound’s maleimide core is highly electrophilic, enabling thiol-Michael addition reactions for bioconjugation, similar to other maleimides (e.g., 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride). However, the pyrazole substituent may sterically hinder reactivity compared to simpler aryl maleimides . Derivatives like 6-(4-(...)pyrimidin-2(1H)-one (compound 4i in ) incorporate coumarin, which introduces photophysical properties (e.g., fluorescence) absent in the target compound.

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclocondensation of ethyl-substituted pyrazole precursors with maleic anhydride derivatives, a route common to maleimide syntheses .

- In contrast, 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione requires oxane ring functionalization, which may involve more complex protection/deprotection steps .

Commercial and Research Relevance: The discontinued status of the target compound contrasts with its structurally complex analogues (e.g., compound 4i), which are actively researched for optoelectronic or pharmaceutical applications . Simpler maleimides (e.g., 1-(4-aminophenyl)-... hydrochloride) are preferred in drug development due to established reactivity and lower molecular complexity .

Data Gaps and Research Needs

- Physicochemical Data : Experimental characterization of melting points, solubility, and stability under varying conditions is lacking for the target compound and its analogues.

- Biological Activity: No studies explicitly link the target compound to bioactivity, though pyrazole-maleimide hybrids are often explored as kinase inhibitors or anti-inflammatory agents.

Biological Activity

1-(1-Ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves reactions between appropriate pyrazole derivatives and diketene or related compounds. The methodology often includes solvent-assisted processes under controlled temperatures to yield high purity products. For example, one synthetic route involves the reaction of 1-ethyl-4-amino-1H-pyrazole with diketene in the presence of a base to facilitate cyclization and formation of the desired product .

Anticancer Properties

Research indicates that derivatives of 2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant anticancer activity. For instance, compounds with similar scaffolds have shown inhibitory effects on various cancer cell lines including colon cancer (HCT116) and breast cancer (MCF-7). The activity is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, such as those mediated by EGFR and VEGFR .

Table 1: Biological Activity Summary

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2a | HCT116 | 1.0–1.6 | EGFR Inhibition |

| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |

The biological activity of this compound is primarily linked to its interaction with ATP-binding sites on growth factor receptors. Molecular docking studies suggest that these compounds can form stable complexes with EGFR and VEGFR2, leading to inhibition of their kinase activities . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- In vitro Studies : A study demonstrated that a derivative similar to this compound effectively inhibited cell growth in various cancer models. The compound was shown to induce apoptosis through cell cycle arrest at the G0/G1 phase .

- In vivo Studies : In animal models of chemically induced cancer, treatment with related compounds resulted in significant tumor regression. These findings support the potential for developing these compounds into therapeutic agents for cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione?

A common approach involves refluxing stoichiometric equivalents of the ethyl-pyrazole precursor and maleic anhydride derivatives in ethanol for 2–4 hours. The crude product is filtered, washed with ethanol, and recrystallized from a DMF-EtOH (1:1) mixture to enhance purity . For complex intermediates, column chromatography using ethyl acetate/hexane (1:4) is effective for purification .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard. SHELXS/SHELXD is employed for structure solution, while SHELXL refines the model. These tools are robust for small molecules, even with twinned or high-resolution data . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. What analytical techniques are suitable for assessing purity and structural confirmation?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency confirms purity .

- NMR : Compare 1H and 13C NMR spectra with synthesized analogs (e.g., fluorophenyl derivatives) to verify substituent positions .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 221.08 for C10H11N3O2) .

Advanced Research Questions

Q. How can the anticancer activity of this compound be evaluated in vitro?

- Cell Lines : Test against HeLa, MCF-7, A549, and HEK 293T using MTT assays.

- Protocol : Incubate cells with 1–100 μM compound for 48–72 hours. Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism).

- Controls : Compare with doxorubicin (IC50 range: 0.1–5 μM). A promising candidate should show IC50 < 10 μM across multiple lines .

Q. What computational strategies predict the compound’s interaction with biological targets?

Perform molecular docking using AutoDock Vina or Schrödinger Suite against EGFR (PDB:4HJO).

- Setup : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G*).

- Analysis : Binding energy ≤ −8 kcal/mol and hydrogen bonds with key residues (e.g., Lys745, Met793) suggest strong inhibition .

Q. How do structural modifications (e.g., ethyl vs. fluorophenyl substituents) impact bioactivity?

- Synthetic SAR : Prepare analogs like 1-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione and compare activities.

- Key Findings : Ethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability, while fluorophenyl derivatives increase electron-withdrawing effects, altering target affinity .

Q. How can conflicting activity data across studies be resolved?

- Orthogonal Assays : Validate using apoptosis (Annexin V/PI) and cell cycle (propidium iodide) assays.

- Batch Analysis : Check for purity discrepancies (>95% via HPLC) and solvent residues (e.g., DMF) that may interfere .

- Structural Analogues : Cross-test with 1-(piperidin-4-yl) derivatives to isolate substituent-specific effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.